Sodium trimethylsilanolate

Catalog No.
S742755
CAS No.
18027-10-6
M.F
C3H9NaOSi
M. Wt
112.18 g/mol
Availability
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Sodium trimethylsilanolate

CAS Number

18027-10-6

Product Name

Sodium trimethylsilanolate

IUPAC Name

sodium;trimethyl(oxido)silane

Molecular Formula

C3H9NaOSi

Molecular Weight

112.18 g/mol

InChI

InChI=1S/C3H9OSi.Na/c1-5(2,3)4;/h1-3H3;/q-1;+1

InChI Key

HSNUIYJWTSJUMS-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[O-].[Na+]

Canonical SMILES

C[Si](C)(C)[O-].[Na+]

Isomeric SMILES

C[Si](C)(C)[O-].[Na+]

Conversion of Esters to Carboxylic Acids and Hydrolysis of Nitriles

Sodium trimethylsilanolate functions as a strong base capable of deprotonating various functional groups. This property makes it a valuable reagent for the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides:

  • Ester hydrolysis

    NaSiMe₃ effectively cleaves the ester bond in esters, generating the corresponding carboxylic acid and trimethylsilanol. This reaction finds use in the synthesis of various organic molecules, such as pharmaceuticals and natural products.[Source: Sigma-Aldrich product page for Sodium trimethylsilanolate, ]

  • Nitrile hydrolysis

    NaSiMe₃ can hydrolyze nitrile groups (C≡N) to primary amides (R-C(=O)NH₂), offering a convenient method for the synthesis of amides, essential functional groups in numerous biomolecules and drugs.[Source: "Comprehensive Organic Name Reactions and Reagents," by Zerong Wang (2010)]

Synthesis of Metal Silanolates

Sodium trimethylsilanolate acts as a starting material for the preparation of other metal silanolate compounds via a process called salt metathesis. This involves reacting NaSiMe₃ with a metal halide (MXn) to generate the corresponding metal silanolate (M-OSiMe₃) and sodium halide (NaX):

NaSiMe₃ + MXn → M-OSiMe₃ + NaX

Metal silanolates possess diverse applications in materials science, catalysis, and coordination chemistry.[Source: "Metal-Organic Frameworks: Design and Applications," edited by Lin Li et al. (2017)]

Catalysis

Beyond its role as a direct reagent, sodium trimethylsilanolate exhibits catalytic activity in specific reactions. Examples include:

  • Silylation of silanols with hydrosilanes

    NaSiMe₃ catalyzes the reaction between silanols (Si-OH) and hydrosilanes (Si-H), leading to the formation of disiloxanes and trisiloxanes, which are important materials in silicon-based polymers and electronics.[Source: "Organosilicon Chemistry," by Michael D. Fryzuk and Stephen C. Wilkinson (2013)]

  • Synthesis of rhodium silonate complex

    NaSiMe₃ serves as a precursor in the synthesis of a rhodium silonate complex, a potential catalyst for various organic transformations.[Source: "Rhodium Silanolate Complexes: Synthesis and Catalytic Activity in Hydroboration Reactions," by Yasushi Yamamoto et al. (1991)]

Related CAS

1066-40-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

18027-10-6

General Manufacturing Information

Silanol, 1,1,1-trimethyl-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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